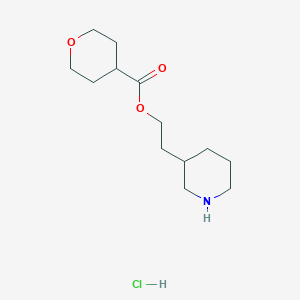

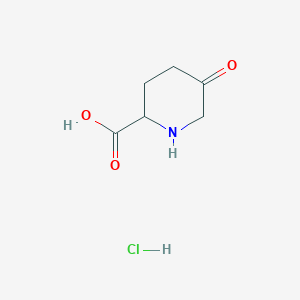

![molecular formula C18H19N5OS B1392519 1-[5-(4-苄基哌嗪-1-基)-1,3,4-噻二唑-2-基]-1H-吡咯-2-甲醛 CAS No. 1242988-39-1](/img/structure/B1392519.png)

1-[5-(4-苄基哌嗪-1-基)-1,3,4-噻二唑-2-基]-1H-吡咯-2-甲醛

描述

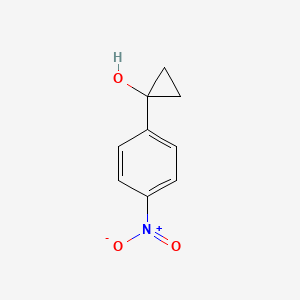

The compound appears to contain several functional groups including a benzylpiperazine, a thiadiazole, and a pyrrole. Benzylpiperazine is a type of organic compound which is part of many pharmaceuticals and it’s known for its euphoriant and stimulant properties . Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH.

科学研究应用

Anticancer Activity

- A study synthesized a series of compounds similar to the requested compound and evaluated their anticancer activity against colon and liver carcinoma cell lines. The 1,3-thiazole derivatives, in particular, showed promising activity (Gomha et al., 2015).

Synthesis and Biological Activity

- Research focused on the synthesis of new unsymmetrical 1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles with potential biological activity was conducted. These compounds were synthesized from thieno[2,3-c]pyrazole-5-carbohydrazide through a multistep reaction sequence (Patil et al., 2014).

Novel Cytotoxic Agents

- A study synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and tested their anti-tumor potential against various cancer cell lines. Some compounds exhibited significant cytotoxic activity, even surpassing the reference drug doxorubicin in certain cases (Ramazani et al., 2014).

Extraction and Chemical Properties

- Another study discussed the synthesis of compounds involving 1,2,3-thiadiazole rings and their properties suitable for the extraction of α-amino acids from aqueous phases (Prokhorova et al., 2010).

Insecticidal Applications

- Research into the synthesis of heterocycles incorporating a thiadiazole moiety evaluated these compounds as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

DNA Interaction Studies

- A compound structurally related to the requested molecule was synthesized and evaluated as a DNA ligand. This study contributes to the understanding of how similar compounds interact with DNA (Clark et al., 1998).

安全和危害

属性

IUPAC Name |

1-[5-(4-benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c24-14-16-7-4-8-23(16)18-20-19-17(25-18)22-11-9-21(10-12-22)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSZVJMQETZBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(S3)N4C=CC=C4C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

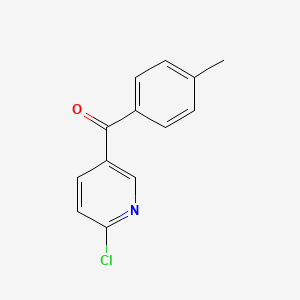

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)

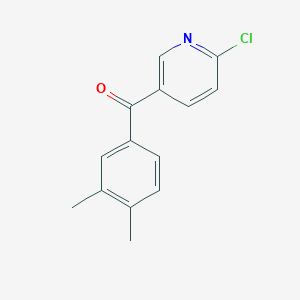

![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)

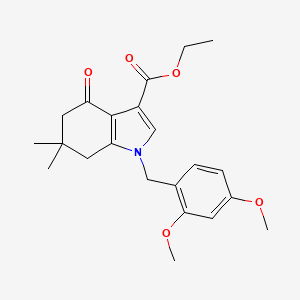

![(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B1392455.png)

![Spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1392456.png)

![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)